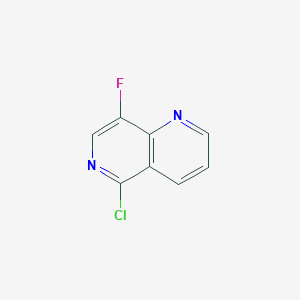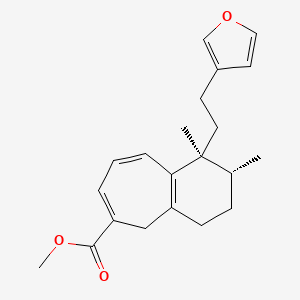
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III), commonly referred to as Iridium (III), is a complex organometallic compound that has been studied extensively in recent years due to its potential applications in scientific research. Iridium (III) is an important component of a number of different catalysts, and it has been shown to have a variety of biological effects when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Application in Organic Light-Emitting Diodes (OLEDs)
Summary
Ir(dpm)(piq)2 is utilized as a red phosphorescent dopant in OLEDs. Its molecular structure allows for efficient energy transfer and emission of deep red light.
Methods
The compound is typically incorporated into the emissive layer of OLEDs through vacuum thermal evaporation or solution processing techniques. The concentration and the host matrix are optimized for maximum efficiency.
Results
Devices doped with Ir(dpm)(piq)2 exhibit high luminance and power efficiency, with reported values of 63,110 cd/m² and 64.59 lm/W , respectively .
Application in TADF-OLEDs
Summary
In thermally activated delayed fluorescence (TADF) OLEDs, Ir(dpm)(piq)2 serves as a dopant that contributes to the harvesting of triplet excitons, enhancing the overall device efficiency.
Methods
The compound is doped into a suitable host material, and the OLED structure is carefully engineered to align the energy levels for efficient TADF.
Results
TADF-OLEDs with Ir(dpm)(piq)2 demonstrate improved electroluminescence properties and stability, leading to enhanced device performance .
Application in Panchromatic Photoinitiating Systems
Summary
Ir(dpm)(piq)2 is used in photoinitiating systems for polymerization reactions due to its strong absorption and efficient photoredox properties.
Methods
The compound is used as a photoinitiator in various polymer matrices under light irradiation, initiating polymerization through energy transfer mechanisms.
Results
Systems utilizing Ir(dpm)(piq)2 show effective initiation of polymerization, with potential applications in 3D printing and coatings .
Application in Photodynamic Therapy (PDT)
Summary
The photophysical properties of Ir(dpm)(piq)2 are explored for potential use in PDT, where it can act as a photosensitizer to generate reactive oxygen species for cancer treatment.
Methods
The compound is tested in vitro for its ability to generate singlet oxygen upon light activation and its cytotoxic effects on cancer cells.
Results
Preliminary studies indicate that Ir(dpm)(piq)2 can effectively produce singlet oxygen, suggesting its potential as a PDT agent .
Application in Sensing and Detection
Summary
Ir(dpm)(piq)2’s luminescent properties make it suitable for use in sensors for detecting various analytes, including gases and ions.
Methods
The compound is incorporated into sensor devices or films, where its luminescence changes upon interaction with the target analyte.
Results
Sensors containing Ir(dpm)(piq)2 show selective and sensitive response to target molecules, making it a promising material for detection applications .
Application in Energy Conversion Devices
Summary
The red-shifted emission of Ir(dpm)(piq)2 is advantageous for capturing a broader spectrum of sunlight in photovoltaic devices.
Methods
Ir(dpm)(piq)2 is integrated into the active layer of solar cells to enhance light absorption and energy conversion efficiency.
Results
Solar cells with Ir(dpm)(piq)2 demonstrate increased absorption in the red and near-infrared regions, leading to improved power conversion efficiencies .
These applications showcase the versatility of Ir(dpm)(piq)2 in various scientific fields, underlining its importance in advancing technology and research. The detailed descriptions and results highlight the compound’s potential in contributing to innovative solutions across different domains.
Application in High-Temperature Superconductors
Summary
This compound is used in the synthesis of high-temperature superconductor materials, which are critical for advanced electronic devices.
Methods
The compound serves as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) processes to create thin films of superconducting materials.
Results
The use of this compound in MOCVD has led to the development of superconductors with improved critical temperatures and performance characteristics .
Application in Nonlinear Optics
Summary
Due to its strong luminescent properties, the compound is explored for use in nonlinear optical materials, which are essential for photonic devices.
Methods
The compound is incorporated into materials that exhibit second-order or third-order nonlinear optical effects, enhancing their performance.
Results
Materials doped with this compound have shown enhanced nonlinear optical responses, making them suitable for applications in lasers and optical switches .
Application in Chemical Vapor Deposition Precursors
Summary
The compound’s volatility makes it an ideal precursor for chemical vapor deposition, leading to high-quality thin films for various applications.
Methods
It is used in thermal studies to understand its sublimation and condensed phase thermodynamics, which are crucial for deposition processes.
Results
The compound’s thermal properties have been characterized, providing valuable data for optimizing film deposition parameters .
Application in Photocatalysis
Summary
The photophysical properties of the compound are utilized in photocatalytic processes to drive chemical reactions using light energy.
Methods
The compound is used as a photocatalyst in reactions that convert solar energy into chemical energy, such as water splitting.
Results
Studies have shown that this compound can effectively catalyze reactions under light irradiation, with potential applications in clean energy production .
Application in Quantum Dot LEDs
Summary
The compound is investigated for its potential use in quantum dot LEDs (QLEDs), which offer superior color purity and efficiency.
Methods
It is used to modify the surface of quantum dots, improving their emission properties and compatibility with LED devices.
Results
QLEDs incorporating this compound have demonstrated improved luminance and color stability, which is promising for next-generation displays .
Application in Bioimaging
Summary
The luminescent properties of the compound are exploited in bioimaging techniques to enhance the visualization of biological structures.
Methods
The compound is conjugated with biological molecules or nanoparticles to create probes that emit light upon binding to specific targets.
Results
Bioimaging probes containing this compound have shown increased brightness and stability, improving the detection of cellular and molecular features .
Propiedades
Número CAS |
1202867-58-0 |
|---|---|
Nombre del producto |
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) |
Fórmula molecular |
C41H39IrN2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B1181240.png)
![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181245.png)
![2-[3-(2-Methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181249.png)


![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-1,3-benzenediol](/img/structure/B1181260.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181261.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181263.png)